2-Bromo-5-methoxypyrimidine
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Overview
Description
2-Bromo-5-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H5BrN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Biochemical Analysis
Biochemical Properties
2-Bromo-5-methoxypyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleophilic compounds under microwave irradiation, leading to rapid nucleophilic displacement reactions . Additionally, this compound undergoes direct metallation with lithium diisopropylamide, yielding 4-lithio-5-bromopyrimidine . These interactions highlight its potential utility in synthetic organic chemistry and pharmaceutical applications.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nucleophiles can lead to significant changes in cellular function, potentially impacting cell signaling and gene expression . Moreover, its role in enzyme inhibition or activation can further influence cellular metabolism, making it a valuable compound for studying cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, leading to either inhibition or activation of their functions . This binding can result in alterations in gene expression, further influencing cellular processes. The compound’s ability to undergo nucleophilic displacement reactions and direct metallation highlights its potential as a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors to consider. The compound is stable when stored in a sealed, dry environment at room temperature . Over time, it may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in in vitro and in vivo settings are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, it may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Understanding the threshold effects and potential toxicity is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Its role in nucleophilic displacement reactions and direct metallation suggests its involvement in metabolic processes that require these reactions . Additionally, its impact on metabolic flux and metabolite levels can provide insights into its broader metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect its overall activity and function, making it important to study its transport and distribution in detail.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxypyrimidine typically involves the bromination of 5-methoxypyrimidine. One common method includes the reaction of 5-methoxypyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium phosphate (K3PO4) in solvents such as toluene or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution Reactions: Formation of substituted pyrimidines with various functional groups.
Coupling Reactions: Formation of biaryl compounds or other complex structures.
Oxidation Reactions: Formation of aldehydes, carboxylic acids, or ketones.
Scientific Research Applications
2-Bromo-5-methoxypyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The bromine atom and methoxy group can interact with various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
- 2-Bromo-5-methylpyrimidine
- 2-Bromo-5-fluoropyrimidine
- 2-Bromo-5-(trifluoromethyl)pyrimidine
Comparison: 2-Bromo-5-methoxypyrimidine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs, the methoxy group can enhance solubility and modify the compound’s interaction with biological targets, making it a valuable scaffold in drug design and synthesis.
Properties
IUPAC Name |
2-bromo-5-methoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZWHUYAABAFKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.